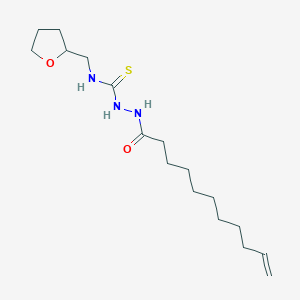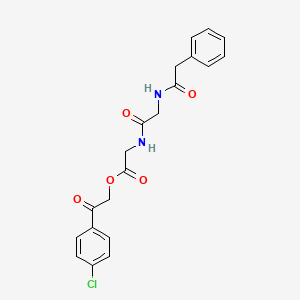
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide
描述
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its various applications in scientific research. DPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. As a result, DPA has been investigated for its potential use in cancer treatment and other diseases related to DNA damage and repair.
作用机制
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide exerts its biological effects by inhibiting the activity of PARP, which is an enzyme involved in DNA repair pathways. PARP inhibitors, such as N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism of action has been exploited for cancer treatment, as cancer cells often have defects in DNA repair pathways, making them more susceptible to the effects of PARP inhibitors.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been shown to have potent inhibitory effects on PARP activity, leading to the accumulation of DNA breaks and ultimately cell death. In addition to its effects on DNA repair pathways, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has also been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has several advantages for lab experiments, including its potent inhibitory effects on PARP activity, its selectivity for cancer cells with defects in DNA repair pathways, and its potential use in combination therapies with other anticancer drugs. However, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide also has some limitations, including its potential toxicity and side effects, its limited bioavailability, and the need for further optimization of dosing regimens.
未来方向
Future research on N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide should focus on optimizing its dosing regimens, improving its bioavailability, and exploring its potential use in combination therapies with other anticancer drugs. In addition, further studies are needed to elucidate the mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide on various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Finally, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide should be investigated for its potential use in other diseases related to DNA damage and repair, such as neurodegenerative and cardiovascular diseases.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its scientific research applications, particularly in the field of cancer treatment. PARP inhibitors, such as N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, have been shown to selectively target cancer cells that have defects in DNA repair pathways, leading to their death. N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been investigated for its efficacy in treating various types of cancer, including breast, ovarian, and prostate cancer. In addition to cancer treatment, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in cardiovascular diseases.
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-11(2)16-14(8-10)17-15(19)9-12-5-3-4-6-13(12)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNQGMRIPXVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)


![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)

![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)

![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)